3,5-Difluoro-2-(hexyloxy)benzenethiol
Description
3,5-Difluoro-2-(hexyloxy)benzenethiol is a fluorinated aromatic thiol characterized by a hexyloxy substituent at the 2-position and fluorine atoms at the 3- and 5-positions of the benzene ring. This compound is notable for its dual functional groups: the thiol (-SH) group enables surface adsorption and self-assembled monolayer (SAM) formation on metal surfaces (e.g., gold), while the hexyloxy chain contributes to hydrophobicity and structural stability . Applications span surface chemistry, catalysis, and nanotechnology, particularly in surface-enhanced Raman scattering (SERS) .
Properties
IUPAC Name |
3,5-difluoro-2-hexoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2OS/c1-2-3-4-5-6-15-12-10(14)7-9(13)8-11(12)16/h7-8,16H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQSPRNJKGOYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1S)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-(hexyloxy)benzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and 1-bromohexane.
Etherification: The 3,5-difluorophenol undergoes etherification with 1-bromohexane in the presence of a base such as potassium carbonate (K2CO3) to form 3,5-difluoro-2-n-hexyloxyphenol.
Thiolation: The 3,5-difluoro-2-n-hexyloxyphenol is then subjected to thiolation using a thiolating agent like thiourea in the presence of a catalyst such as hydrochloric acid (HCl) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(hexyloxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-(hexyloxy)benzenethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(hexyloxy)benzenethiol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key comparable compounds include:
Benzenethiol (C₆H₅SH) : The simplest aromatic thiol, lacking substituents. It forms disordered SAMs on Au(111) due to weak intermolecular interactions .
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Features methoxy and azo groups, enhancing π-conjugation but lacking thiol functionality, limiting surface adsorption .
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol : Contains an imidazole ring, enabling chelation with metals but with reduced thermal stability compared to fluorinated derivatives .
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid : A halogenated aromatic acid with similar steric bulk but different solubility and acidity profiles .
Physicochemical Properties
Surface Adsorption and SAM Formation
- Ordered vs. Disordered Structures : The hexyloxy chain in this compound promotes van der Waals interactions, enabling well-ordered SAMs with (2×3) periodicity on Au(111). In contrast, benzenethiol forms disordered layers due to shorter chain length and weaker intermolecular forces .
- Electronic Effects : Fluorine substituents increase the molecule’s electron-withdrawing character, reducing charge transfer resistance in SAMs compared to methoxy-substituted analogs .
Application in SERS
Research Findings and Key Insights
Synthesis Challenges : Unlike simpler thiols (e.g., benzenethiol), synthesizing this compound requires multi-step protocols involving fluorination and protection/deprotection of the thiol group, similar to methods used for 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro derivatives .
Surface Wettability: The hexyloxy chain imparts hydrophobicity (contact angle ~110°), making it superior for non-aqueous applications compared to 3,5-dimethoxy analogs (~85°) .
Contradictory Evidence : While Dhirani et al. report ordered SAMs for long-chain thiols, Wan et al. suggest even benzenethiol can form ordered structures under specific conditions, highlighting the need for further studies on fluorinated variants .
Biological Activity
3,5-Difluoro-2-(hexyloxy)benzenethiol is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features. The presence of fluorine atoms and a hexyloxy group can significantly influence the compound's biological activity, making it a subject of interest for various applications, including pharmaceuticals and materials science. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a hexyloxy group at the 2 position, and a thiol group (-SH).
Properties
- Molecular Weight : 246.30 g/mol
- Solubility : Moderately soluble in organic solvents due to the hexyloxy group.
- Stability : The fluorine substitutions enhance metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, while the hexyloxy group influences lipophilicity, affecting bioavailability and distribution in biological systems. The thiol group can participate in redox reactions, potentially modulating enzyme activity and cellular signaling pathways .
Antimicrobial Activity
Research has indicated that fluorinated compounds often exhibit enhanced antibacterial properties. A study investigating the structure-activity relationship (SAR) of similar compounds found that fluorine at specific positions could significantly inhibit bacterial growth. For instance, compounds with fluorine substitutions showed remarkable inhibitory effects against various Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Fluorinated Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| 4-Fluorophenol | 64 | S. aureus |
| 2-Fluorobenzyl alcohol | 16 | P. aeruginosa |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated that this compound exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa, with MIC values comparable to other known antibacterial agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of this compound. It was found that this compound effectively inhibited key enzymes involved in bacterial metabolism. The inhibition kinetics revealed that the compound acts as a competitive inhibitor, suggesting its potential as a lead compound for developing new antibacterial drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
